molecular formula C15H20N2O2 B564900 rac-N-Boc Anatabine CAS No. 1159977-12-4

rac-N-Boc Anatabine

Cat. No.: B564900
CAS No.: 1159977-12-4
M. Wt: 260.337
InChI Key: UWAWGJPFWVBKFS-UHFFFAOYSA-N
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Description

rac-N-Boc Anatabine: is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, such as tobacco and eggplant. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of anatabine. This modification enhances the compound’s stability and makes it suitable for various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-Boc Anatabine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: rac-N-Boc Anatabine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-N-Boc Anatabine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, anatabine.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-N-Boc Anatabine is closely related to that of anatabine. Anatabine acts as a cholinergic agonist, binding to cholinergic receptors and modulating inflammatory responses. It inhibits key signaling pathways such as the Janus kinase-signal transducer and activator of transcription 3 pathway and the glycogen synthase kinase 3 beta-inhibitor of nuclear factor kappa B kinase-nuclear factor kappa B axis. This results in the suppression of cytokine release and reduction of inflammation .

Comparison with Similar Compounds

Uniqueness of rac-N-Boc Anatabine: this compound is unique due to the presence of the Boc protecting group, which enhances its stability and makes it more suitable for synthetic applications. This modification allows for easier handling and manipulation in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAWGJPFWVBKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675709
Record name tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-12-4
Record name tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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